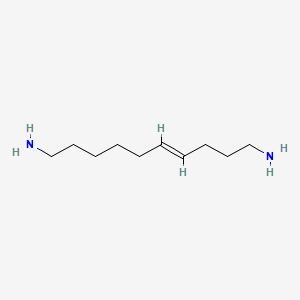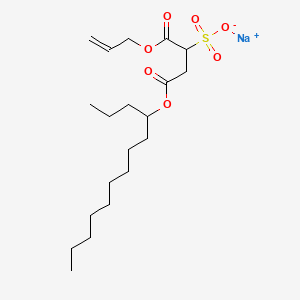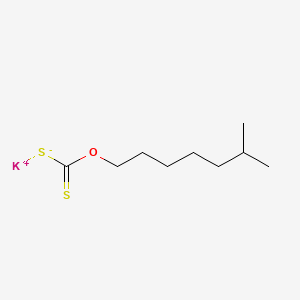
Potassium O-isooctyl dithiocarbonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Potassium O-isooctyl dithiocarbonate is a chemical compound with the molecular formula C9H17KOS2 . It is known for its applications in various industrial processes, particularly in the mining industry as a flotation agent. The compound is characterized by its ability to form stable complexes with metal ions, making it useful in the separation and extraction of metals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Potassium O-isooctyl dithiocarbonate can be synthesized through the reaction of potassium hydroxide with isooctyl alcohol and carbon disulfide. The reaction typically occurs under controlled conditions to ensure the formation of the desired product.
Industrial Production Methods: In industrial settings, the production of this compound involves the following steps:
Mixing: Potassium hydroxide is dissolved in water to form a potassium hydroxide solution.
Reaction: Isooctyl alcohol is added to the potassium hydroxide solution, followed by the slow addition of carbon disulfide. The reaction mixture is stirred continuously to ensure complete reaction.
Separation: The resulting product is separated from the reaction mixture by filtration or centrifugation.
Purification: The crude product is purified through recrystallization or other suitable methods to obtain pure this compound.
Análisis De Reacciones Químicas
Types of Reactions: Potassium O-isooctyl dithiocarbonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfides.
Substitution: It can participate in substitution reactions where the dithiocarbonate group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under controlled conditions.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products:
Oxidation: The major product of oxidation is the corresponding disulfide.
Substitution: The major products depend on the substituent introduced during the reaction.
Aplicaciones Científicas De Investigación
Potassium O-isooctyl dithiocarbonate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use in drug development and as an antimicrobial agent.
Industry: Widely used in the mining industry as a flotation agent for the extraction of metals.
Mecanismo De Acción
The mechanism of action of potassium O-isooctyl dithiocarbonate involves its ability to form stable complexes with metal ions. This complexation process facilitates the separation and extraction of metals from ores. The compound interacts with metal ions through its sulfur atoms, forming strong bonds that stabilize the metal complexes.
Comparación Con Compuestos Similares
- Potassium ethyl xanthate
- Potassium isobutyl xanthate
- Potassium amyl xanthate
Comparison: Potassium O-isooctyl dithiocarbonate is unique due to its specific alkyl group (isooctyl), which imparts distinct properties compared to other xanthates. This uniqueness makes it particularly effective in certain industrial applications, such as the flotation of specific metal ores.
Propiedades
Número CAS |
85650-89-1 |
|---|---|
Fórmula molecular |
C9H17KOS2 |
Peso molecular |
244.5 g/mol |
Nombre IUPAC |
potassium;6-methylheptoxymethanedithioate |
InChI |
InChI=1S/C9H18OS2.K/c1-8(2)6-4-3-5-7-10-9(11)12;/h8H,3-7H2,1-2H3,(H,11,12);/q;+1/p-1 |
Clave InChI |
BPGJJRCXTBPLGR-UHFFFAOYSA-M |
SMILES canónico |
CC(C)CCCCCOC(=S)[S-].[K+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


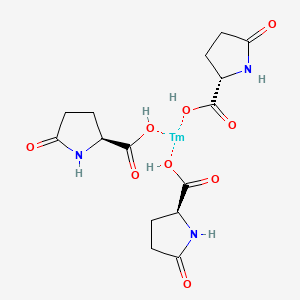


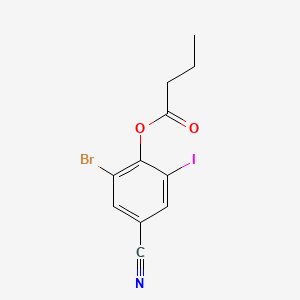
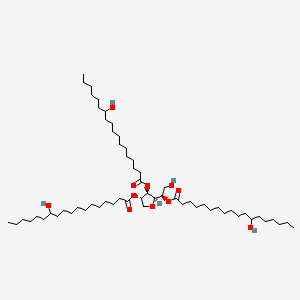
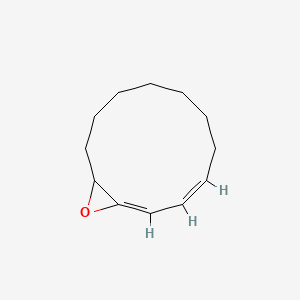
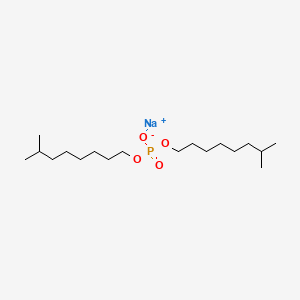
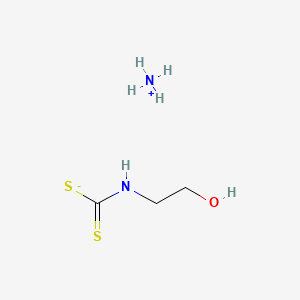
![4-[(2-Aminophenyl)methyl]-2,6-diethylaniline](/img/structure/B12662937.png)



